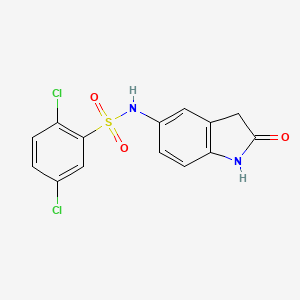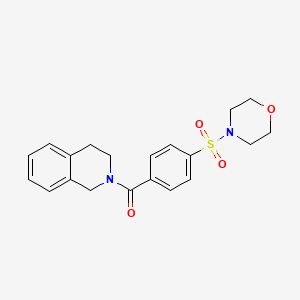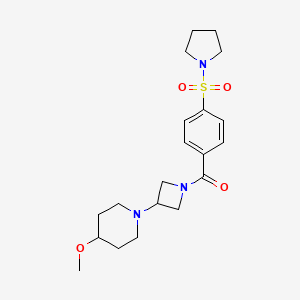![molecular formula C11H14F3N B2766536 (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2248174-84-5](/img/structure/B2766536.png)
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, also known as TFMPA, is a chiral amine that has been extensively studied for its potential use in pharmaceuticals and other applications. The compound has a unique chemical structure that allows it to interact with a variety of biological systems, making it a valuable tool for researchers in many fields.
Mecanismo De Acción
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is a selective antagonist of the GABA-A receptor, a key neurotransmitter receptor in the brain. By blocking the activity of this receptor, (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine can modulate the effects of other neurotransmitters and drugs, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has been shown to have a variety of biochemical and physiological effects, including modulation of GABAergic neurotransmission, inhibition of glutamate release, and modulation of the activity of other neurotransmitter systems. These effects have been linked to a variety of physiological processes, including anxiety, depression, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is its high selectivity and potency as a GABA-A receptor antagonist. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine also has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.
Direcciones Futuras
There are many potential future directions for research on (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, including the development of new synthetic methods for the compound, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for various neurological and psychiatric disorders. Additional research is also needed to better understand the mechanisms of action of (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine and its potential applications in various fields of study.
Métodos De Síntesis
The synthesis of (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine can be achieved through several different methods, including the use of chiral catalysts and asymmetric synthesis techniques. One commonly used method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine in the presence of a chiral catalyst to produce the desired product in high yield and enantiomeric purity.
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has been the subject of extensive research in the fields of medicinal chemistry, pharmacology, and neuroscience. Its unique chemical structure allows it to interact with a variety of biological systems, making it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters.
Propiedades
IUPAC Name |
(2R)-2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8H,5,7,15H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWXNYNNWRBOE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)



![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)
![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)
![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)
![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)

